3-[(Dimethylamino)methyl]-1-(4-methylphenyl)-4-phenyl-2-azetanone
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Overview
Description
3-[(Dimethylamino)methyl]-1-(4-methylphenyl)-4-phenyl-2-azetanone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a four-membered azetidinone ring, which is a rare and interesting structural motif in organic chemistry. The presence of both dimethylamino and phenyl groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-1-(4-methylphenyl)-4-phenyl-2-azetanone typically involves the following steps:
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Formation of the Azetidinone Ring: : The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between a ketene and an imine. The ketene is usually generated in situ from an acyl chloride and a base, while the imine is prepared from the corresponding amine and aldehyde.
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Introduction of the Dimethylamino Group: : The dimethylamino group can be introduced via nucleophilic substitution reactions. For instance, a halogenated precursor of the azetidinone can be reacted with dimethylamine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]-1-(4-methylphenyl)-4-phenyl-2-azetanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting the compound into amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) for hydrogenation
Substitution: Dimethylamine (for nucleophilic substitution), halogenated precursors
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-[(Dimethylamino)methyl]-1-(4-methylphenyl)-4-phenyl-2-azetanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]-1-(4-methylphenyl)-4-phenyl-2-azetanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino group can enhance its binding affinity to certain biological targets, while the azetidinone ring may contribute to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-[(Dimethylamino)methyl]-1-phenyl-4-phenyl-2-azetanone: Lacks the 4-methylphenyl group, which may affect its reactivity and biological activity.
3-[(Dimethylamino)methyl]-1-(4-methylphenyl)-4-(4-methylphenyl)-2-azetanone: Contains an additional 4-methylphenyl group, potentially altering its chemical properties and applications.
Uniqueness
3-[(Dimethylamino)methyl]-1-(4-methylphenyl)-4-phenyl-2-azetanone is unique due to its specific combination of functional groups and the azetidinone ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-1-(4-methylphenyl)-4-phenylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-9-11-16(12-10-14)21-18(15-7-5-4-6-8-15)17(19(21)22)13-20(2)3/h4-12,17-18H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELCSXWFUBZJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(C2=O)CN(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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